molecular formula C12H14F3NO2 B14913218 2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide

2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Cat. No.: B14913218
M. Wt: 261.24 g/mol
InChI Key: IEGRUHKWCSEVHG-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an acetamide group

Preparation Methods

The synthesis of 2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the trifluoromethyl group can be introduced through radical trifluoromethylation, resulting in the formation of trifluoromethylated derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties . In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, electronegativity, and bioavailability . These properties contribute to its ability to interact with biological targets, such as receptors and enzymes, leading to its observed effects.

Comparison with Similar Compounds

2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can be compared with other similar compounds, such as 4-(trifluoromethyl)benzylamine and 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide . These compounds share the trifluoromethyl group, which imparts similar chemical properties. the presence of different functional groups in each compound leads to variations in their chemical behavior and potential applications. The unique combination of the methoxy, trifluoromethyl, and acetamide groups in this compound distinguishes it from other related compounds.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

2-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C12H14F3NO2/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)

InChI Key

IEGRUHKWCSEVHG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)COC

Origin of Product

United States

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